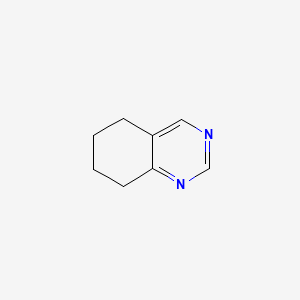

5,6,7,8-Tetrahydrochinazolin

Übersicht

Beschreibung

5,6,7,8-Tetrahydroquinazoline is a heterocyclic organic compound that features a quinazoline ring system with four hydrogen atoms added to the 5, 6, 7, and 8 positions. This compound is of significant interest due to its presence in various natural products and its potential pharmaceutical applications. The quinazoline skeleton is a core structure in many biologically active molecules, making 5,6,7,8-tetrahydroquinazoline a valuable target for synthetic and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

5,6,7,8-Tetrahydroquinazoline has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: The compound’s versatility in chemical reactions makes it useful in the synthesis of various industrial chemicals and pharmaceuticals.

Wirkmechanismus

Target of Action

5,6,7,8-Tetrahydroquinazoline has been found to have high binding affinity towards some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR) , pantothenate kinase (Mt PanK) , and FAD-containing oxidoreductase DprE1 (Mt DprE1) . These enzymes play crucial roles in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its targets (DHFR, Mt PanK, and Mt DprE1) through molecular docking

Biochemical Pathways

The inhibition of DHFR, Mt PanK, and Mt DprE1 by 5,6,7,8-Tetrahydroquinazoline affects the biochemical pathways associated with these enzymes . For instance, DHFR is involved in the folate pathway, which is essential for the synthesis of nucleotides. Inhibition of this enzyme can disrupt DNA synthesis and cell division .

Result of Action

The molecular and cellular effects of 5,6,7,8-Tetrahydroquinazoline’s action are largely determined by its inhibition of target enzymes. By inhibiting DHFR, Mt PanK, and Mt DprE1, the compound can disrupt essential biochemical pathways in Mycobacterium tuberculosis, potentially leading to the death of the bacteria .

Biochemische Analyse

Biochemical Properties

5,6,7,8-Tetrahydroquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, molecular docking studies have shown that 5,6,7,8-Tetrahydroquinazoline exhibits high binding affinity towards enzymes such as dihydrofolate reductase, pantothenate kinase, and FAD-containing oxidoreductase . These interactions suggest that 5,6,7,8-Tetrahydroquinazoline could be a potential inhibitor of these enzymes, thereby affecting metabolic pathways and cellular processes.

Cellular Effects

The effects of 5,6,7,8-Tetrahydroquinazoline on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5,6,7,8-Tetrahydroquinazoline derivatives have demonstrated antitubercular activity by inhibiting essential enzymes in Mycobacterium tuberculosis . . These effects highlight the compound’s ability to modulate cellular functions and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of 5,6,7,8-Tetrahydroquinazoline involves several key interactions at the molecular level. This compound binds to specific enzymes, inhibiting their activity and thereby disrupting metabolic pathways. For instance, the high binding affinity of 5,6,7,8-Tetrahydroquinazoline towards dihydrofolate reductase and pantothenate kinase suggests that it can effectively inhibit these enzymes, leading to a reduction in folate and coenzyme A synthesis . These interactions result in significant changes in gene expression and cellular metabolism, contributing to the compound’s biological effects.

Dosage Effects in Animal Models

The effects of 5,6,7,8-Tetrahydroquinazoline vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antitubercular and antidiabetic activities . At higher doses, toxic or adverse effects may be observed. For example, high doses of 5,6,7,8-Tetrahydroquinazoline could potentially lead to cytotoxicity in certain cell types . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

5,6,7,8-Tetrahydroquinazoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s inhibition of dihydrofolate reductase and pantothenate kinase affects the synthesis of folate and coenzyme A, respectively . These interactions can lead to alterations in metabolic flux and changes in metabolite levels, impacting overall cellular metabolism. The detailed metabolic pathways involving 5,6,7,8-Tetrahydroquinazoline are still being elucidated, but its role in key biochemical processes is evident.

Subcellular Localization

The subcellular localization of 5,6,7,8-Tetrahydroquinazoline is an important factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The precise localization of 5,6,7,8-Tetrahydroquinazoline can influence its interactions with target enzymes and proteins, thereby modulating its biological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5,6,7,8-tetrahydroquinazoline involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and typically results in high yields . The process is straightforward and involves the formation of the quinazoline ring through a cyclization reaction.

Industrial Production Methods: Industrial production of 5,6,7,8-tetrahydroquinazoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Protecting groups at the C2 position of the quinazoline ring can be introduced and later removed to facilitate further functionalization .

Analyse Chemischer Reaktionen

Types of Reactions: 5,6,7,8-Tetrahydroquinazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can modify the quinazoline ring, potentially leading to different hydrogenation states.

Substitution: Substitution reactions can introduce various functional groups into the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution can introduce halogen atoms or other functional groups into the ring .

Vergleich Mit ähnlichen Verbindungen

Quinazoline: The parent compound of 5,6,7,8-tetrahydroquinazoline, lacking the additional hydrogen atoms.

Quinazolinone: A related compound with a carbonyl group at the 4-position.

6-Amino-tetrahydroquinazoline: A derivative with an amino group at the 6-position.

Uniqueness: 5,6,7,8-Tetrahydroquinazoline is unique due to its specific hydrogenation state, which can influence its chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a pharmaceutical scaffold make it a valuable compound for research and development.

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-4-8-7(3-1)5-9-6-10-8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSHIXOEBWOYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC=NC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348448 | |

| Record name | 5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5632-33-7 | |

| Record name | 5,6,7,8-Tetrahydroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5632-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5,6,7,8-Tetrahydroquinazoline derivatives often act as dihydrofolate reductase (DHFR) inhibitors. [, , , , ] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a coenzyme essential for DNA synthesis. [] Inhibition of DHFR disrupts folate metabolism and consequently, DNA synthesis, impacting cell growth and proliferation. [, ] Notably, several studies highlight the potential of these compounds as antiparasitic and antitumor agents due to their ability to inhibit DHFR from specific organisms like Pneumocystis carinii and Toxoplasma gondii. [, , , ]

A: Information regarding the material compatibility and stability of the core 5,6,7,8-tetrahydroquinazoline structure is limited within the provided research papers. The studies primarily focus on synthesizing and investigating the biological activity of various substituted derivatives. [, , , , , , , ]

A: The provided research does not discuss catalytic properties or applications for 5,6,7,8-tetrahydroquinazoline. The primary focus lies in its potential as a scaffold for developing therapeutic agents, particularly targeting DHFR. [, , , , , ]

A: Yes, computational chemistry plays a crucial role in understanding the reactivity and selectivity of 5,6,7,8-tetrahydroquinazoline derivatives, particularly in intramolecular Diels-Alder reactions. [] Researchers utilize semi-empirical calculations (MNDO) to determine the heat of activation for these reactions. [] Additionally, molecular mechanics calculations combined with the Boltzmann distribution equation are employed to analyze the probability of different molecular conformations and their influence on reactivity. [] These computational studies provide insights into the structural features affecting the reactivity of these compounds.

ANone: SAR studies are central to understanding the biological activity of 5,6,7,8-tetrahydroquinazoline derivatives.

- Position 2: Compounds with a 2-amino group generally exhibit higher potency against DHFR. [, , ]

- Position 4: Aryl and arylsulfonyl substitutions at position 4 have been explored for 5-HT6 receptor antagonism. []

- Position 6: Lipophilic substitutions, particularly arylmethyl groups with varying methoxy substitutions, enhance potency against P. carinii and T. gondii DHFR. [, , ] For instance, the 2,5-dimethoxybenzyl, 3,4-dimethoxybenzyl, and 3,4,5-trimethoxybenzyl analogs demonstrate strong inhibition against P. carinii DHFR. []

- Bridged Structures: Introducing a bridge in the carbocyclic ring, as seen in 4,6-diamino-3,5-diazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene, can significantly impact potency and selectivity towards P. carinii and T. gondii DHFR. []

A: Specific information regarding the stability and formulation of the core 5,6,7,8-tetrahydroquinazoline structure is limited within the provided research. Studies focus more on the synthesis and biological evaluation of its derivatives. [, , , , , , , ]

ANone: These aspects are not extensively explored within the provided research papers. The primary focus lies in the synthesis and investigation of the biological activity of various 5,6,7,8-tetrahydroquinazoline derivatives, particularly their interaction with DHFR and potential as antiparasitic and antitumor agents. [1-24]

A: While specific milestones aren't explicitly outlined, the research highlights a clear progression in understanding 5,6,7,8-tetrahydroquinazoline. Early work focused on synthetic strategies, exploring reactions with cyanoguanidine, [] trisformylaminomethane, [] and various substituted amidines. [] This led to the development of diversely substituted derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.